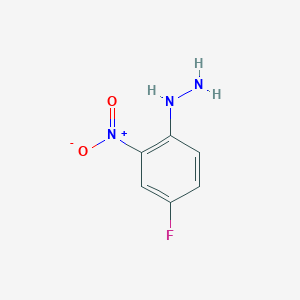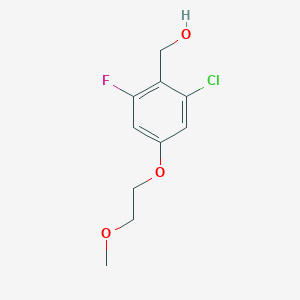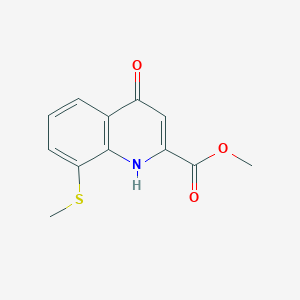
4-Fluoro-2-nitrophenylhydrazine
Übersicht
Beschreibung
4-Fluoro-2-nitrophenylhydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrophenylhydrazine typically involves the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in an acidic or basic medium.
Major Products:
Reduction: 4-Fluoro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones and related derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-nitrophenylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-nitrophenylhydrazine involves its reactive hydrazine group, which can form covalent bonds with various biomolecules. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that can alter their function .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-nitrophenylhydrazine
- 4-Fluoro-2-aminophenylhydrazine
- 4-Nitrophenylhydrazine
Comparison: 4-Fluoro-2-nitrophenylhydrazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C6H6FN3O2 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
(4-fluoro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChI-Schlüssel |
SNCDYKRHXCFGGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H-Pyrimido[4,5-b][1,4]benzothiazine-2,4(1H,3H)-dione](/img/structure/B8356122.png)













